



Application Notes and Protocols for the Enantioselective Total Synthesis of (–)-Communesin B

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Compound of Interest		
Compound Name:	Communesin B	
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Audience: Researchers, scientists, and drug development professionals.

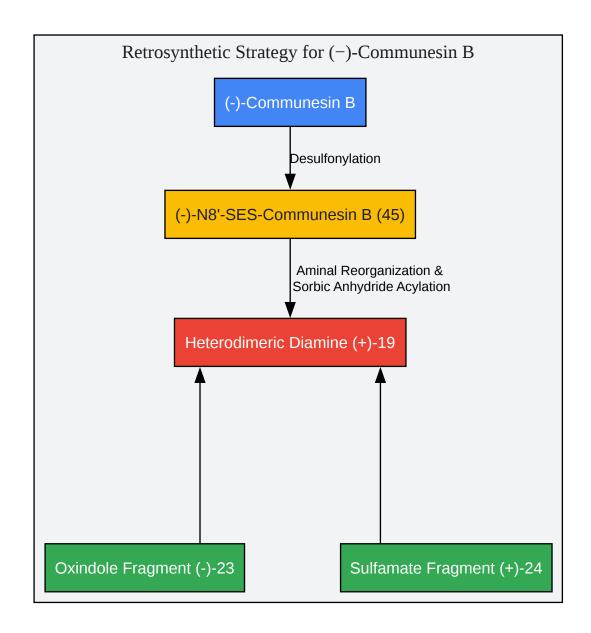
Introduction: (¬)-**Communesin B** is a structurally complex, polycyclic indole alkaloid isolated from the marine fungus Penicillium sp. It belongs to a family of nine related natural products that have demonstrated significant biological activities, including cytotoxicity against various cancer cell lines.[1][2] The intricate heptacyclic core, featuring two vicinal quaternary stereocenters and aminal functionalities, has made the communesin alkaloids challenging and attractive targets for total synthesis.[2][3] This document outlines a detailed protocol for the enantioselective total synthesis of (¬)-**communesin B**, based on a convergent and biomimetic strategy. The synthesis leverages a diazene-directed assembly of two complex fragments, followed by a guided aminal reorganization to construct the core structure.[1][4] This modular approach has enabled the synthesis of all known epoxide-containing communesins from a single advanced intermediate.[1][4]

Retrosynthetic Analysis and Strategy

The synthetic approach hinges on a late-stage biomimetic aminal reorganization of a key heterodimeric intermediate. This intermediate is assembled from two main fragments: an oxindole-containing fragment and a sulfamate-containing fragment. The critical C3a–C3a' bond connecting these two fragments is forged using a diazene-directed assembly.[1][4] The enantioselectivity of the synthesis is established early in the preparation of these fragments.



Below is a DOT language script illustrating the overall retrosynthetic strategy.





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References

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